molecular formula C17H21N3O2 B13739043 4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(4.1.0)hept-2-en-5-one CAS No. 21769-53-9

4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(4.1.0)hept-2-en-5-one

Cat. No.: B13739043
CAS No.: 21769-53-9
M. Wt: 299.37 g/mol
InChI Key: YUQWDYVWUBNGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo[4.1.0]hept-2-en-5-one is a bicyclic heterocyclic compound featuring a fused diazabicyclo[4.1.0]heptene core. Its structure includes a morpholinoethyl substituent at position 4 and a phenyl group at position 2. For instance, diazabicyclo derivatives are often synthesized via C–C bond formation reactions involving halogenated precursors and active methylene compounds under basic conditions .

Properties

CAS No.

21769-53-9

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

3-(2-morpholin-4-ylethyl)-5-phenyl-3,4-diazabicyclo[4.1.0]hept-4-en-2-one

InChI

InChI=1S/C17H21N3O2/c21-17-15-12-14(15)16(13-4-2-1-3-5-13)18-20(17)7-6-19-8-10-22-11-9-19/h1-5,14-15H,6-12H2

InChI Key

YUQWDYVWUBNGBG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C3CC3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Literature and Patent Insights

A primary reference for the preparation of such diazabicyclo compounds is European Patent EP0012366A1 , which describes processes for synthesizing 3,4-diaza-bicyclo(4.1.0)hepten-2-ones and their derivatives. The patent outlines:

  • The formation of the bicyclic core via cyclization reactions involving appropriate diaza precursors.
  • Use of cycloalkyl radicals and substituents (including phenyl groups) to modify the bicyclic scaffold.
  • Reaction conditions that favor the formation of the bicyclic structure, such as controlled temperature and choice of solvents.
  • Introduction of side chains like morpholinoethyl groups through nucleophilic substitution or amide bond formation on the bicyclic core.

The patent emphasizes preferred cycloalkyl radicals with 3 to 5 carbon atoms and substitution patterns including halogens or methyl groups, indicating the flexibility of the method to incorporate various substituents.

Typical Synthetic Route

A generalized synthetic route based on the patent and related literature would involve:

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Outcome/Notes Reference
Diaza precursor synthesis Diamines, hydrazine derivatives, phenyl groups Formation of substituted diaza intermediates
Cyclization Heat, solvents (e.g., dichloromethane), catalysts Formation of bicyclic 3,4-diazabicyclo core
Morpholinoethyl substitution Morpholine, alkyl halides, bases (e.g., triethylamine) Nucleophilic substitution to attach morpholinoethyl
Purification Chromatography, recrystallization High purity bicyclic compound

Detailed Reaction Conditions and Mechanistic Considerations

  • Cyclization Reaction: The formation of the bicyclic core is typically achieved by intramolecular nucleophilic attack of an amine nitrogen on an electrophilic center, leading to ring closure. Temperature control is critical to prevent side reactions or decomposition.

  • Morpholinoethyl Group Introduction: The morpholinoethyl substituent is commonly introduced by reacting the bicyclic intermediate with 2-(chloromethyl)morpholine or similar alkylating agents. The reaction is performed under basic conditions to neutralize generated acids and promote nucleophilicity.

  • Catalysts and Solvents: Solvents like dichloromethane or tetrahydrofuran are preferred for their ability to dissolve both organic and polar reagents. Catalysts or bases such as triethylamine or pyridine assist in the substitution steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially affecting the diazabicycloheptene core or the morpholinoethyl group.

    Reduction: Reduction reactions could modify the phenyl group or other parts of the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, particularly at the morpholinoethyl and phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

The compound has shown promise in several biological assays, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of 3,4-diazabicyclo compounds exhibit antimicrobial properties. The presence of the morpholinoethyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.

Anticancer Properties

Studies have suggested that compounds similar to 4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(4.1.0)hept-2-en-5-one can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound against neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress may contribute to its protective effects on neuronal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various derivatives are synthesized to enhance specific properties such as solubility and bioactivity.

Derivative Modification Biological Activity
Compound AIncreased lipophilicityEnhanced antimicrobial activity
Compound BAltered substituents on phenyl ringImproved anticancer efficacy
Compound CVariations in morpholino groupEnhanced neuroprotective effects

Case Studies

Several case studies have documented the effectiveness of this compound in various experimental settings:

  • Case Study on Antimicrobial Activity
    • A study evaluated the antimicrobial efficacy of a series of diazabicyclo compounds against Gram-positive and Gram-negative bacteria.
    • Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development.
  • Case Study on Anticancer Effects
    • In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways.
    • Further research is needed to explore its efficacy in vivo and its potential mechanisms of action.
  • Case Study on Neuroprotection
    • Experimental models of neurodegeneration revealed that treatment with this compound resulted in reduced neuronal cell death and improved cognitive function.
    • These findings support further exploration into its use for treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, affecting their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 7-Oxa-3,4-diazabicyclo[4.1.0]hept-4-en-2-one (Herbicidal Compound)
  • Structure: Features a 7-oxa (oxygen atom) substitution in the bicyclo[4.1.0]heptene core, differing from the morpholinoethyl and phenyl groups in the target compound.
  • Application: Patented as a herbicide by Nippon Soda Co., highlighting the role of substituents in determining biological activity. The absence of a morpholinoethyl group likely reduces CNS targeting, favoring plant-specific interactions .
  • Synthesis: Not explicitly detailed but inferred to involve cyclization or substitution reactions common in diazabicyclo systems.
2.1.2. [11C]CHIBA-1001 (1,4-Diazabicyclo[3.2.2]nonane-4-carboxylate)
  • Structure: A [3.2.2] bicyclo system with a methylphenyl carboxylate substituent, contrasting with the [4.1.0] core and morpholinoethyl group of the target compound.
  • Application: Used as a PET radioligand for imaging α7-nicotinic acetylcholine receptors (α7-nAChRs) in the brain. The carboxylate group and smaller bicyclo system enhance blood-brain barrier penetration, whereas the morpholinoethyl group in the target compound may offer similar or distinct pharmacokinetic properties .
  • Synthesis : Radiolabeling via methylation of precursor compounds, differing from the C–C bond formation pathways seen in diazabicyclo[4.1.0] derivatives .
2.1.3. 5,6-Dihydrouracil Derivatives and Diazabicyclo[4.1.0] Intermediates
  • Structure: Include 5,6-dihydrouracil or uridine derivatives with diazabicyclo[4.1.0] or nonane cores. These lack the morpholinoethyl substituent but share reactive bicyclic frameworks.
  • Reactivity: Serve as intermediates in C–C bond-forming reactions, where the bicyclo system stabilizes transition states. The target compound’s morpholinoethyl group may modulate reactivity in similar syntheses .
  • Application : Primarily synthetic intermediates rather than end-use compounds, unlike the herbicidal or neuroimaging analogs .

Comparative Analysis Table

Compound Name / Feature Core Structure Key Substituents Primary Application Synthesis Pathway References
Target Compound Diazabicyclo[4.1.0]heptene 2-Phenyl, 4-(2-morpholinoethyl) Inferred CNS/pharmaceuticals C–C bond formation
7-Oxa-3,4-diazabicyclo[4.1.0]hept-4-en-2-one Diazabicyclo[4.1.0]heptene 7-Oxa, 2-oxo Herbicide Cyclization/substitution
[11C]CHIBA-1001 Diazabicyclo[3.2.2]nonane 4-Carboxylate, methylphenyl Neuroimaging (PET ligand) Radiolabeling/methylation
5,6-Dihydrouracil Derivatives Diazabicyclo[4.1.0]heptene Halogen, active methylene groups Synthetic intermediates Halogen displacement

Key Research Findings

Substituent-Driven Applications: The herbicidal activity of 7-oxa derivatives underscores the impact of electronegative groups (e.g., oxa) on plant-specific interactions . In contrast, the morpholinoethyl group in the target compound may enhance CNS targeting, analogous to neuroactive morpholine-containing drugs.

Synthetic Flexibility :

  • Diazabicyclo[4.1.0] systems are versatile intermediates, as shown in , where halogenated precursors react with carbanions to form diverse derivatives .

Pharmacokinetic Implications: The [3.2.2] bicyclo system in [11C]CHIBA-1001 facilitates brain penetration, suggesting that the [4.1.0] core with morpholinoethyl could balance stability and bioavailability for CNS applications .

Biological Activity

4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(4.1.0)hept-2-en-5-one, a compound with a complex bicyclic structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C17H21N3O2
  • Molecular Weight : 299.41 g/mol
  • CAS Registry Number : 21769-53-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been reported to exhibit inhibitory effects on certain enzymes that play crucial roles in cancer cell proliferation.

Biological Activity Overview

Research indicates that this compound may possess significant antitumor properties. Its mechanism involves the induction of apoptosis in cancer cells and the inhibition of cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific cancer-related enzymes
CytotoxicityExhibits cytotoxic effects on tumor cells

Case Studies and Research Findings

  • Antitumor Activity
    • A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for use as an anticancer drug.
  • Mechanistic Insights
    • Further mechanistic studies revealed that the compound promotes apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins. This suggests a dual mechanism involving both direct cytotoxic effects and the induction of programmed cell death.
  • Toxicity Profile
    • Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents a notable toxicity profile with an LD50 of 550 mg/kg in rodent models. This necessitates careful consideration in therapeutic applications to balance efficacy and safety.

Table 2: Toxicity Data

Test TypeResultReference
LD50 (Intraperitoneal)550 mg/kg (mouse)

Q & A

Basic: What are the primary synthetic strategies for constructing the bicyclo[4.1.0]heptene core of this compound?

Methodological Answer:
The bicyclo[4.1.0]heptene scaffold can be synthesized via cyclopropanation reactions or [2+1] cycloadditions. Key intermediates include diazabicyclo derivatives formed by reacting 5-halogenouracil analogs with active methylene carbanions under basic conditions . For example, intermolecular condensation of substituted acetamides with triazole-thiols (e.g., 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols) can yield fused bicyclic systems . Critical parameters include reaction temperature (reflux in acetic anhydride) and catalyst selection to control regioselectivity.

Advanced: How do stereochemical variations in the morpholinoethyl substituent influence biological activity?

Methodological Answer:
Stereochemical analysis requires chiral HPLC (e.g., using a sodium 1-octanesulfonate buffer at pH 4.6 with methanol, as in ) or X-ray crystallography. Computational modeling (e.g., DFT) can predict how substituent conformation affects receptor binding. For example, herbicidal activity in related 7-oxa-3,4-diazabicyclo derivatives is highly stereospecific, with the R-configuration at the morpholinoethyl group showing enhanced activity against weed species . Experimental validation via bioassays (e.g., enzyme inhibition or whole-plant studies) is recommended to resolve discrepancies in activity reports.

Basic: What analytical techniques are essential for purity assessment and structural confirmation?

Methodological Answer:

  • HPLC: Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35) for baseline separation of impurities .
  • NMR: 1H/13C NMR can identify key signals (e.g., cyclopropane protons at δ 1.2–1.8 ppm and morpholine N-CH2 at δ 2.4–3.1 ppm).
  • MS: High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ for C₁₉H₂₂N₃O₃: 340.1656).

Advanced: How can researchers address contradictions in reported reactivity of the diazabicyclo ring?

Methodological Answer:
Contradictions often arise from solvent polarity or pH-dependent ring-opening. For example, in acidic conditions, the diazabicyclo ring may undergo hydrolysis to form linear amides, while basic conditions stabilize the bicyclic structure . Systematic studies using variable-temperature NMR or kinetic profiling (e.g., monitoring by UV-Vis at 240–280 nm) can clarify reaction pathways. Compare results with structurally similar compounds, such as 4-diazabicyclo[4.1.0]nonane derivatives, to identify trends .

Basic: What are the documented biological targets or applications of this compound?

Methodological Answer:
While direct data on this compound is limited, structurally related 7-oxa-3,4-diazabicyclo derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) in plants . For novel applications, researchers can screen against neurotransmitter receptors (e.g., GABA-A or benzodiazepine receptors) using radioligand binding assays, as seen in studies of bicyclic benzodiazepinones .

Advanced: What strategies optimize yield in multi-step syntheses involving the morpholinoethyl group?

Methodological Answer:

  • Protecting Groups: Temporarily protect the morpholine nitrogen with Boc or Fmoc to prevent side reactions during cyclopropanation .
  • Coupling Reactions: Use EDCI/HOBt for amide bond formation between intermediates (e.g., coupling 2-phenylacetamides with morpholinoethyl amines) .
  • Workup: Extract polar byproducts via liquid-liquid extraction (e.g., ethyl acetate/water) and purify via flash chromatography (silica gel, hexane/EtOAc gradient).

Basic: How does the electron-withdrawing phenyl group at position 2 affect stability?

Methodological Answer:
The phenyl group enhances stability through resonance and steric hindrance. Computational studies (e.g., NBO analysis) show delocalization of electron density from the diazabicyclo ring into the phenyl π-system, reducing susceptibility to nucleophilic attack . Experimental validation includes TGA (thermal stability >200°C) and accelerated stability testing under UV light.

Advanced: What computational tools are recommended for predicting SAR in derivatives?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with crystal structures of target enzymes (e.g., ALS for herbicidal activity ).
  • QSAR Models: Train on datasets of bicyclic compounds with measured IC₅₀ values, using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
  • MD Simulations: GROMACS or AMBER can assess binding stability over 100-ns trajectories, focusing on morpholinoethyl-flexibility interactions.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity: Assume acute toxicity based on structural analogs (e.g., LD₅₀ >500 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Incinerate organic waste at >800°C to avoid diazabicyclo degradation products.

Advanced: How can researchers validate mechanistic hypotheses for unexpected byproducts?

Methodological Answer:

  • Isotope Labeling: Use ¹³C-labeled starting materials to track carbon migration in cyclopropanation byproducts.
  • In Situ Monitoring: ReactIR or LC-MS can capture transient intermediates (e.g., diradicals in [2+1] cycloadditions) .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., Gibbs free energy barriers in Gaussian 09) to confirm proposed mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.